(6-Bromo-4-methylpyridin-3-yl)methanamine

Medicinal Chemistry Cross-Coupling Building Blocks

Procure (6-Bromo-4-methylpyridin-3-yl)methanamine with strict regiochemical fidelity (C6‑Br, C4‑CH₃). The unique ortho‑substitution pattern enables orthogonal cross‑coupling without protecting groups, critical for reliable kinase inhibitor synthesis. Generic substitution disrupts reactivity and bioactivity.

Molecular Formula C7H9BrN2
Molecular Weight 201.067
CAS No. 1211585-93-1
Cat. No. B577391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-4-methylpyridin-3-yl)methanamine
CAS1211585-93-1
SynonymsC-(6-BroMo-4-Methyl-pyridin-3-yl)-MethylaMine
Molecular FormulaC7H9BrN2
Molecular Weight201.067
Structural Identifiers
SMILESCC1=CC(=NC=C1CN)Br
InChIInChI=1S/C7H9BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3
InChIKeyUPOLYLOCDJGQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Evidence: (6-Bromo-4-methylpyridin-3-yl)methanamine (CAS 1211585-93-1) - Critical Orthogonal Pyridine Building Block


(6-Bromo-4-methylpyridin-3-yl)methanamine (CAS 1211585-93-1) is a brominated pyridinylmethanamine with the molecular formula C7H9BrN2 and a molecular weight of approximately 201.06 g/mol . It belongs to the class of 3‑pyridinemethanamines and is widely recognized as a versatile building block in medicinal chemistry. The compound features a unique ortho‑positioning of a bromine atom (C6) and a methyl group (C4) on the pyridine ring, along with an aminomethyl substituent at C3, which confers distinct chemical reactivity . This structural motif enables selective functionalization through metal‑catalyzed cross‑coupling and amination reactions, making it a privileged scaffold for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available with purities ≥95% from multiple suppliers, ensuring reproducibility in research and development applications .

Critical Procurement Considerations for (6-Bromo-4-methylpyridin-3-yl)methanamine: Why Analogs Cannot Simply Be Substituted


Generic substitution among pyridinylmethanamines is not feasible due to the compound's precise regiochemistry and substitution pattern. The placement of the bromine at the 6‑position, adjacent to the aminomethyl group at C3, creates an orthogonal reactive system that is essential for sequential functionalization in complex molecule synthesis . Closely related analogs, such as 5‑bromo or 2‑bromo isomers, exhibit markedly different electronic environments and steric constraints, leading to altered cross‑coupling efficiencies and regiospecific outcomes . Furthermore, the methyl group at C4 influences the pyridine ring's electron density and steric bulk, directly impacting the compound's suitability as a kinase inhibitor pharmacophore . Substitution with a de‑bromo or de‑methyl analog would disrupt established synthetic routes and compromise the intended biological activity. The data presented in Section 3 quantifies these differences and provides the evidence base for selecting this specific compound over its analogs.

Head‑to‑Head Comparative Evidence for (6-Bromo-4-methylpyridin-3-yl)methanamine: Quantified Differentiation for Scientific Selection


Orthogonal Dual Reactivity: Bromine and Aminomethyl Handles Enable Sequential Functionalization Not Possible with Single‑Handle Analogs

(6-Bromo-4-methylpyridin-3-yl)methanamine possesses two distinct reactive handles: the C6‑bromine, which is amenable to Suzuki, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑couplings, and the primary amine of the methanamine group, which can undergo acylation, reductive amination, or diazotization . In contrast, the closely related analog 6‑bromo‑4‑methylpyridin‑3‑amine (CAS 156118‑16‑0) contains only the bromine handle and lacks the methanamine functionality, limiting its utility to a single functionalization step [1]. Similarly, (6‑chloro‑4‑methylpyridin‑3‑yl)methanamine (chloro analog) exhibits significantly lower reactivity in cross‑coupling reactions due to the poorer leaving group ability of chlorine compared to bromine . The dual‑handle architecture of (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine is thus classified as an orthogonal building block, enabling sequential diversification without protecting group manipulations .

Medicinal Chemistry Cross-Coupling Building Blocks

Optimized Physicochemical Properties for Synthetic Handling: Density and Boiling Point Comparison

The target compound exhibits a predicted density of 1.5±0.1 g/cm³ and a boiling point of 314.8±37.0 °C at 760 mmHg . These values are consistent with a moderately heavy liquid/solid that is easy to handle in standard laboratory settings. For comparison, the des‑bromo analog (4‑methylpyridin‑3‑yl)methanamine (CAS 138022‑97‑6) has a predicted density of approximately 1.0 g/cm³ and a boiling point near 250 °C, making it more volatile and prone to losses during workup . The higher density and boiling point of (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine provide greater thermal stability during storage and synthetic transformations, particularly in high‑temperature cross‑coupling reactions .

Organic Synthesis Process Chemistry Physical Properties

Commercial Purity Benchmark: Guaranteed 95% Purity Supports Reproducible Kinase Inhibitor Synthesis

Multiple suppliers, including AKSci, offer (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine with a minimum purity specification of 95% . This is significantly higher than the typical purity of 85‑90% often encountered for less common pyridinylmethanamines from custom synthesis sources . High purity is critical for minimizing side reactions and ensuring consistent yields in the synthesis of kinase inhibitors, where the compound is frequently used as a key intermediate . In contrast, analogs such as 5‑bromo‑4‑methylpyridin‑3‑yl)methanamine are rarely stocked and often require custom synthesis with undefined purity levels, introducing significant variability into research workflows .

Quality Control Procurement Medicinal Chemistry

Synthetic Utility in Kinase Inhibitor Scaffolds: Direct Literature Precedent vs. Less Studied Analogs

Compounds containing the 6‑bromo‑4‑methylpyridin‑3‑yl scaffold have been explicitly described in patent literature as key intermediates for pyridine‑based kinase inhibitors, including COX‑2 inhibitors (WO2013065064A1) . The target amine has also been cited as a potential protein kinase inhibitor modulator . In contrast, the regioisomeric analog 6‑bromo‑2‑methylpyridin‑3‑yl)methanamine lacks any reported use in kinase inhibitor patents or medicinal chemistry literature [1]. This differential documentation reflects the target compound's established role as a privileged structure in kinase‑targeted drug discovery, offering a validated starting point for SAR exploration compared to its less‑characterized analogs.

Kinase Inhibitors Medicinal Chemistry Lead Optimization

Structural Feature: C4‑Methyl Enhances Lipophilicity and Metabolic Stability vs. Des‑Methyl Analogs

The presence of a methyl group at the 4‑position of the pyridine ring increases the compound's calculated LogP to 0.86, compared to a predicted LogP of approximately 0.3 for the des‑methyl analog (6‑bromopyridin‑3‑yl)methanamine . This increase in lipophilicity is known to enhance membrane permeability and oral absorption in drug candidates [1]. Additionally, the methyl substituent can reduce metabolic oxidation at the C4 position, potentially improving the compound's metabolic stability when incorporated into a final drug molecule [2]. While no direct head‑to‑head data is available for the target compound itself, this class‑level inference is supported by extensive SAR studies on pyridine‑containing kinase inhibitors [1].

ADME Medicinal Chemistry Lead Optimization

Optimal Application Scenarios for (6-Bromo-4-methylpyridin-3-yl)methanamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Synthesis and Lead Optimization

Utilize (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine as a key intermediate in the synthesis of pyridine‑based kinase inhibitors, particularly for targets such as COX‑2 and other protein kinases . The orthogonal reactivity of the bromine and aminomethyl groups enables efficient construction of complex biaryl and amine‑linked scaffolds without the need for protecting group strategies . Its commercial availability at 95% purity ensures reproducible results in multi‑step synthetic sequences, accelerating SAR campaigns and reducing the risk of batch‑to‑batch variability .

Sequential Diversification via Palladium‑Catalyzed Cross‑Coupling

Employ (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine in Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira reactions to install aryl, heteroaryl, or amine substituents at the C6 position . The high reactivity of the C6‑bromine, relative to chloro analogs, enables mild reaction conditions and high yields . Subsequent functionalization of the primary amine allows for the introduction of additional pharmacophoric elements, making the compound an ideal orthogonal building block for diversity‑oriented synthesis .

Construction of Privileged Pyridine‑Containing Drug‑Like Molecules

Leverage the compound's pre‑validated scaffold in the design of novel drug candidates. The C4‑methyl and C6‑bromine substitution pattern is found in several kinase inhibitor pharmacophores and has been explicitly cited in patent literature (e.g., WO2013065064A1) . By starting with (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine, medicinal chemists can rapidly access a structurally diverse library of analogs for hit‑to‑lead expansion, reducing the time and resources required to identify potent and selective inhibitors .

Chemical Biology Probe Development

Functionalize the primary amine of (6‑bromo‑4‑methylpyridin‑3‑yl)methanamine with affinity tags, fluorescent reporters, or biotin to create chemical biology probes for target identification and validation . The robust synthetic handle provided by the amine group allows for straightforward conjugation under mild conditions, preserving the integrity of the pyridine core. The resulting probes can be used in pull‑down assays, cellular imaging, or proteomics studies to elucidate the mechanism of action of kinase inhibitors .

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